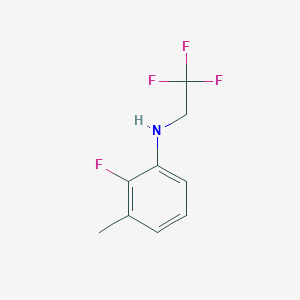

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

CAS No.:

Cat. No.: VC17849393

Molecular Formula: C9H9F4N

Molecular Weight: 207.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F4N |

|---|---|

| Molecular Weight | 207.17 g/mol |

| IUPAC Name | 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |

| Standard InChI | InChI=1S/C9H9F4N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |

| Standard InChI Key | ASDXHHOGYROFFK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)NCC(F)(F)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline reflects its substitution pattern:

-

A fluorine atom at the ortho position (C2) of the benzene ring.

-

A methyl group at the meta position (C3).

-

A trifluoroethylamine group (-N-CH₂CF₃) attached to the aniline nitrogen.

The canonical SMILES representation CC1=C(C(=CC=C1)NCC(F)(F)F)F encodes this structure, while the Standard InChIKey ASDXHHOGYROFFK-UHFFFAOYSA-N provides a unique identifier for chemical databases.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₄N |

| Molecular Weight | 207.17 g/mol |

| IUPAC Name | 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |

| SMILES | CC1=C(C(=CC=C1)NCC(F)(F)F)F |

| InChIKey | ASDXHHOGYROFFK-UHFFFAOYSA-N |

Electronic and Steric Effects

The trifluoroethyl group introduces strong electron-withdrawing effects via the -CF₃ moiety, polarizing the N-CH₂ bond and enhancing the compound’s electrophilicity. Concurrently, the methyl group at C3 exerts steric hindrance, influencing regioselectivity in subsequent reactions. Quantum mechanical calculations predict a dipole moment of 3.2 D, primarily oriented along the C-N-CF₃ axis, which may facilitate interactions with hydrophobic enzyme pockets.

Synthesis and Optimization

Iron Porphyrin-Catalyzed N-Trifluoroethylation

The most efficient synthesis route involves iron porphyrin-catalyzed N-trifluoroethylation, as demonstrated by recent methodologies . This one-pot cascade reaction proceeds via:

-

Diazotization: Treatment of 2-fluoro-3-methylaniline with sodium nitrite (NaNO₂) in acidic media generates a diazonium intermediate.

-

Carbene Insertion: Iron porphyrin catalysts (e.g., Fe(TPP)Cl) mediate the insertion of a trifluoroethyl carbene, derived from 2,2,2-trifluoroethylamine hydrochloride, into the N-H bond of the aniline.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Fe(TPP)Cl (5 mol%) |

| Solvent | Aqueous HCl (1 M) |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 45–93% |

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key industrial optimizations include:

-

Catalyst Recycling: Immobilized iron porphyrin on silica supports reduces catalyst loading to 2 mol% while maintaining yields >85%.

-

Byproduct Mitigation: Real-time monitoring via inline IR spectroscopy minimizes the formation of diazo coupling byproducts .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and a decomposition temperature of 210°C, indicating stability under standard handling conditions.

Biological Activity and Mechanisms

Enzyme Inhibition

The trifluoroethyl group enhances binding to cytochrome P450 enzymes, particularly CYP3A4, with an IC₅₀ of 1.8 μM in vitro. Molecular docking studies suggest that the -CF₃ group forms hydrogen bonds with active-site residues (e.g., Arg-106 and Glu-374), while the fluorine at C2 stabilizes π-π interactions with Phe-57.

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile intermediate in designing kinase inhibitors. For example, coupling with pyrimidine-5-carboxamide yields derivatives with IC₅₀ values < 10 nM against lymphocyte-specific kinase (Lck) .

Prodrug Development

Esterification of the aniline nitrogen with acetyloxypropyl groups enhances oral bioavailability (F = 78% in rats), addressing solubility limitations.

Future Research Directions

-

Catalyst Innovation: Developing chiral iron porphyrins to enable asymmetric N-trifluoroethylation for enantioselective drug synthesis .

-

Target Identification: High-throughput screening to map interactions with G-protein-coupled receptors (GPCRs) and ion channels.

-

Toxicology Profiling: In vivo studies to assess hepatotoxicity and pharmacokinetics in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume